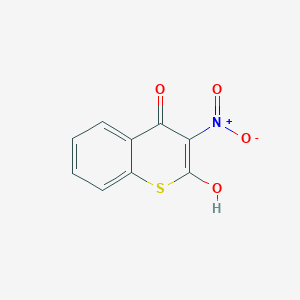

2-Hydroxy-3-nitrothiochromen-4-one

Description

Properties

IUPAC Name |

2-hydroxy-3-nitrothiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4S/c11-8-5-3-1-2-4-6(5)15-9(12)7(8)10(13)14/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXMONNKAQEARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(S2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354307 | |

| Record name | 2-hydroxy-3-nitrothiochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52140-90-6 | |

| Record name | 2-hydroxy-3-nitrothiochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-nitrothiochromen-4-one typically involves the condensation of 2-hydroxyacetophenone with a suitable nitro-substituted aldehyde under basic conditions. One common method involves the use of sodium hydroxide in ethanol, followed by treatment with an oxidizing agent such as hydrogen peroxide to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-nitrothiochromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of this compound derivatives with ketone or carboxylic acid functionalities.

Reduction: Formation of 2-hydroxy-3-aminothiochromen-4-one.

Substitution: Formation of various substituted thiochromen-4-one derivatives.

Scientific Research Applications

2-Hydroxy-3-nitrothiochromen-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-nitrothiochromen-4-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Structural Features

The thiochromenone core is shared among analogs, but substituent variations significantly alter properties:

| Compound Name | Molecular Formula | Key Substituents |

|---|---|---|

| 2-Hydroxy-3-nitrothiochromen-4-one | C₉H₅NO₅S | 2-OH, 3-NO₂, thiochromen backbone |

| 3-Amino-7-methoxy-4H-chromen-4-one | Not provided | 3-NH₂, 7-OCH₃, chromenone backbone |

| 7-Ethoxy-3-phenyl-4H-chromen-4-one | C₁₇H₁₄O₃ | 7-OCH₂CH₃, 3-Ph (phenyl) |

| 6-Chloro-3-hydroxy-2-thiophen-2-ylchromen-4-one | C₁₃H₇ClO₃S | 6-Cl, 3-OH, thiophene substituent |

| 5,7-Bihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one | C₂₂H₂₇N₂O₅S | Multiple substituents, including thiomorpholinomethyl |

- Electron Effects: The nitro group in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups like methoxy (7-Ethoxy-3-phenyl) or amino (3-Amino-7-methoxy) .

- Backbone Variations: The thiochromenone sulfur atom may enhance polarizability compared to oxygen-based chromenones .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Properties |

|---|---|---|

| This compound | 263.21 (calculated) | High polarity due to -NO₂ and -OH |

| 6-Chloro-3-hydroxy-2-thiophen-2-ylchromen-4-one | 278.71 | Increased mass from Cl and thiophene |

| 7-Ethoxy-3-phenyl-4H-chromen-4-one | 266.29 (calculated) | Lipophilic due to phenyl and ethoxy groups |

- Solubility : The hydroxyl and nitro groups in the target compound may improve water solubility compared to lipophilic analogs like 7-Ethoxy-3-phenyl .

- Reactivity: Nitro groups are prone to reduction reactions, whereas amino groups (e.g., 3-Amino-7-methoxy) may participate in nucleophilic substitutions .

Q & A

Basic: What are the optimal synthetic routes for 2-Hydroxy-3-nitrothiochromen-4-one, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves nitration of a precursor thiochromenone scaffold. A stepwise approach is recommended:

Core Formation: Construct the thiochromen-4-one backbone via cyclization of thiocoumaric acid derivatives under acidic conditions.

Nitration: Introduce the nitro group at the 3-position using mixed nitric-sulfuric acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .

Hydroxylation: Retain or introduce the 2-hydroxy group via demethylation (if protected) using boron tribromide (BBr₃) in dichloromethane .

Purity Optimization:

- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.

- Validate purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures structural and functional validation:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group deshields adjacent protons) .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₀H₇NO₄S).

- IR Spectroscopy: Detect functional groups (e.g., -NO₂ asymmetric stretch ~1520 cm⁻¹, -OH stretch ~3400 cm⁻¹) .

- X-ray Crystallography: Resolve crystal packing and confirm nitro group orientation if single crystals are obtainable .

Advanced: How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing nitro group at C3 activates the thiochromenone core for electrophilic attacks but deactivates adjacent positions for nucleophilic substitution. Key considerations:

- Site Selectivity: Nitro groups direct nucleophiles (e.g., amines, thiols) to the 4-keto position due to resonance stabilization of intermediates .

- Reaction Conditions: Use polar aprotic solvents (DMF, DMSO) and catalysts like K₂CO₃ to enhance reactivity at elevated temperatures (80–100°C).

- Mechanistic Studies: Monitor reaction progress via TLC and DFT calculations to map electron density distribution .

Advanced: What strategies are effective for evaluating the biological activity of this compound?

Methodological Answer:

Focus on hypothesis-driven assays:

- Antimicrobial Activity:

- Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Anticancer Potential:

- Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Validate selectivity via comparative testing on non-cancerous cells (e.g., HEK293) .

- Mechanistic Probes:

- Use fluorescence-based assays to study interactions with DNA (ethidium bromide displacement) or enzyme targets (e.g., topoisomerase inhibition) .

Advanced: How should researchers address contradictions in reported biological data for this compound?

Methodological Answer:

Contradictions often arise from variability in experimental design or compound handling:

- Reproducibility Checks:

- Replicate studies under standardized conditions (e.g., fixed cell passage number, solvent controls).

- Purity Verification:

- Re-analyze batches via LC-MS to rule out impurities or degradation products .

- Meta-Analysis:

- Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice, assay incubation time) .

Advanced: Can computational models predict the stability and electronic properties of this compound?

Methodological Answer:

Yes, density functional theory (DFT) is highly effective:

- Stability Analysis:

- Calculate bond dissociation energies (BDEs) to assess susceptibility to hydrolysis or photodegradation.

- Electronic Properties:

- Map frontier molecular orbitals (HOMO-LUMO) to predict redox behavior and charge transfer interactions .

- Solubility Prediction:

- Use COSMO-RS simulations to optimize solvent systems for synthesis or formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.